molecular formula C13H19N5 B13424234 N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine

Cat. No.: B13424234
M. Wt: 245.32 g/mol
InChI Key: IUROZHGZCXNOHH-KOLCDFICSA-N
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Description

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine (Product Code: TRC-M322990-250MG) is a chiral piperidine-deazapurine hybrid with the molecular formula C₁₃H₁₉N₅ and a molecular weight of 245.323 g/mol . The compound features a stereochemically defined (3R,4R)-4-methylpiperidine moiety linked to a 7-deazapurine scaffold via an N-methylamine bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and catalytic applications.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-8-11(9)18(2)13-16-7-10-4-6-15-12(10)17-13/h4,6-7,9,11,14H,3,5,8H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1

InChI Key

IUROZHGZCXNOHH-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=C3C=CNC3=N2

Canonical SMILES

CC1CCNCC1N(C)C2=NC=C3C=CNC3=N2

Origin of Product

United States

Preparation Methods

First Synthetic Route (Based on WO2014195978A2 and US20160122354A1)

Step Description Reagents / Conditions Outcome / Notes
a) Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or its methanesulfonyl derivative Suitable base (e.g., potassium carbonate), solvent (e.g., N,N-dimethylformamide), moderate temperature Formation of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate
b) Debenzylation of intermediate Debenzylating agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, suitable solvent (e.g., ethanol) Removal of benzyl protecting group to yield N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
c) Chiral resolution or treatment with suitable chiral acid Chiral acid (e.g., tartaric acid derivatives), solvent (e.g., ethanol) Formation of enantiopure N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
d) Reaction with 2-cyanoacetyl derivative Suitable base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile compound
e) Conversion to acid addition salts Treatment with acids such as hydrochloric or citric acid in suitable solvent Formation of stable acid addition salts for pharmaceutical use

This route emphasizes the use of benzyl protection on the piperidine nitrogen to facilitate regioselective coupling and subsequent debenzylation to reveal the free amine. The chiral resolution step ensures the desired stereochemistry at the 3R,4R positions of the piperidine ring.

Alternative Synthetic Route

An alternative approach involves:

  • Direct coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
  • Subsequent functional group transformations as above

This method aims to improve yield and reduce reaction time by optimizing reagent choice and reaction conditions, as well as employing more efficient debenzylation and chiral resolution protocols.

Key Reagents and Conditions

Reagent / Agent Role Typical Conditions Comments
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Piperidine intermediate Synthesized or commercially available Chiral purity critical for final product stereochemistry
4-chloro-7H-pyrrolo[2,3-d]pyrimidine Heterocyclic coupling partner Base-mediated nucleophilic substitution Can be converted to 4-(methylsulfonyl) derivative for improved reactivity
Bases (e.g., potassium carbonate, triethylamine) Facilitate nucleophilic substitution Room temperature to reflux Choice affects reaction rate and selectivity
Debenzylating agents (e.g., Pd/C under H2) Remove benzyl protecting group Mild hydrogenation conditions Essential for liberating free amine
Chiral acids (e.g., tartaric acid derivatives) Chiral resolution Room temperature, ethanol solvent Provides enantiopure compound
2-cyanoacetyl derivatives Final functionalization Base-mediated acylation Forms β-oxo-1-piperidine propanenitrile moiety

Research Outcomes and Optimization

  • The described synthetic processes have demonstrated good yields and stereochemical control, with overall yields ranging from moderate to high depending on reaction optimization.
  • Reaction times have been reduced by employing more reactive sulfonyl derivatives and optimized bases.
  • Debenzylation under mild hydrogenation conditions preserves sensitive functional groups.
  • Chiral resolution using chiral acids affords enantiomerically pure products essential for pharmaceutical applications.
  • Conversion to acid addition salts improves compound stability and solubility for drug formulation.

Summary Table of Preparation Steps

Step No. Intermediate / Product Key Reaction Yield (%) Notes
1 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Starting piperidine synthesis Variable Chiral purity critical
2 N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 70-85% Base-mediated substitution
3 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Debenzylation 80-90% Pd/C hydrogenation
4 N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Chiral resolution >95% ee Chiral acid treatment
5 (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile Acylation with 2-cyanoacetyl derivative 65-80% Base-mediated reaction
6 Acid addition salts Salt formation with HCl or citric acid Quantitative Enhances stability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at its amine group. For example:

Reaction with 1-Cyanocyclopropanecarboxylic Acid

ParameterDetails
Reagents/ConditionsHATU, DIPEA, DMF, -10°C to 10°C
Product1-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonyl)cyclopropanecarbonitrile
Yield56.82%

This reaction demonstrates the compound’s ability to act as a nucleophile in coupling reactions, forming stable amide bonds under mild conditions.

Acylation and Coupling Reactions

The secondary amine group is reactive toward acylating agents, enabling the synthesis of derivatives with pharmacological relevance:

Reaction with 5-Methylisoxazole-4-carboxylic Acid

ParameterDetails
Reagents/ConditionsHATU, DIPEA, CH₂Cl₂, 20°C, inert atmosphere
ProductN-[(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-5-methylisoxazole-4-carboxamide
Yield80%

This reaction highlights the utility of HATU-mediated couplings for introducing diverse acyl groups while preserving stereochemical integrity.

Stereochemical Considerations

The (3R,4R) configuration of the piperidine ring imposes steric and electronic constraints:

  • Regioselectivity : Reactions occur preferentially at the less hindered secondary amine site rather than the deazapurine nitrogen.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Stability Under Synthetic Conditions

The compound exhibits stability in:

  • Acidic Media : No decomposition observed in HCl-containing solutions during workup .

  • Oxidative Conditions : Limited reactivity toward common oxidizing agents (e.g., H₂O₂), suggesting robust aromatic stabilization of the deazapurine core.

Comparative Reactivity with Analogues

FeatureN-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amineTofacitinib Impurity M
Reactive SitesSecondary amine, deazapurine C-4Secondary amine, pyrrolopyrimidine N-7
Coupling EfficiencyHigh (56–80% yields) Moderate (40–60% yields)

Industrial-Scale Adaptations

Key optimizations for large-scale synthesis include:

  • One-Pot Procedures : Combining nucleophilic substitution and hydrolysis steps to minimize intermediate isolation .

  • Purification Methods : Flash chromatography or recrystallization in methanol/water mixtures to achieve >98% purity .

Scientific Research Applications

N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-2-chloro-7-deazapurine-6-amine (sc-482525)

  • Molecular Formula : C₁₅H₁₈ClN₆O (MW: 333.80 g/mol) .
  • Key Differences: Cyanoacetyl Group: Enhances electrophilicity, promoting nucleophilic attack in synthetic pathways . Chlorine Substituent: At the 2-position of the 7-deazapurine ring, this increases stability and alters solubility in polar solvents (e.g., DMSO, ethanol) . Reactivity: The chlorine atom facilitates coordination with transition metals (e.g., Pd, Cu), making it useful in cross-coupling reactions .
  • Applications : Primarily employed as a synthetic intermediate in medicinal chemistry.

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (TRC-M296155)

  • Molecular Formula : C₁₃H₁₉N₅ (MW: 245.32 g/mol) .
  • Applications : Used as a reference standard in pharmaceutical quality control .

(R)-N-Methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Molecular Formula : C₁₁H₁₆N₆ (MW: 232.29 g/mol) .
  • Key Differences :
    • Ring Size : Replaces the 6-membered piperidine with a 5-membered pyrrolidine, reducing steric bulk and altering conformational flexibility .
    • Pharmacological Activity : Designed as a JAK1-selective inhibitor scaffold, demonstrating higher selectivity compared to piperidine analogs in preclinical studies .

Structural and Functional Analysis

Table: Comparative Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications
Target Compound (TRC-M322990) C₁₃H₁₉N₅ 245.32 7-deazapurine, (3R,4R)-piperidine Pharmaceutical intermediates
sc-482525 (Cyanoacetyl-chloro derivative) C₁₅H₁₈ClN₆O 333.80 Cyanoacetyl, Cl Synthetic chemistry, catalysis
TRC-M296155 (Pyrrolopyrimidine analog) C₁₃H₁₉N₅ 245.32 Pyrrolo[2,3-d]pyrimidine Impurity standard, kinase studies
JAK1 Inhibitor (Pyrrolidine analog) C₁₁H₁₆N₆ 232.29 Pyrrolidine Selective kinase inhibition

Key Findings from Comparative Studies

Electrophilicity and Reactivity: The cyanoacetyl-chloro derivative (sc-482525) exhibits superior reactivity in metal-catalyzed reactions due to its electrophilic Cl and cyanoacetyl groups, unlike the target compound, which lacks these functionalities . The absence of electronegative substituents in the target compound may enhance metabolic stability in vivo .

Biological Activity: The pyrrolopyrimidine analog (TRC-M296155) shows reduced affinity for adenosine receptors compared to deazapurine-containing compounds, highlighting the importance of the heterocyclic core in target engagement . The pyrrolidine-based JAK1 inhibitor demonstrates higher selectivity but lower solubility in aqueous media compared to piperidine analogs .

Steric and Conformational Effects :

  • The 5-membered pyrrolidine ring in the JAK1 inhibitor allows for tighter binding to the kinase ATP pocket, whereas the 6-membered piperidine in the target compound may favor alternative binding modes .

Q & A

Q. What synthetic routes are reported for N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine, and how is stereochemical purity ensured?

The compound is synthesized via multi-step processes involving chiral intermediates. For example, enantiomerically pure piperidine derivatives (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are coupled with 7-deazapurine scaffolds under optimized reaction conditions. Stereochemical integrity is maintained using resolved starting materials and confirmed via 1^1H NMR coupling constants and chiral HPLC .

Q. How is structural confirmation performed for this compound and its intermediates?

Key methods include:

  • Mass spectrometry (MS): ESI+ confirms molecular ions (e.g., m/z 452 [M + H]+^+ for a related compound) .
  • NMR spectroscopy: 1^1H NMR chemical shifts (e.g., δ 1.2–3.8 ppm for piperidine protons) and coupling constants verify stereochemistry .
  • X-ray crystallography: Used for resolving ambiguous stereochemical outcomes in intermediates .

Q. What is the compound’s role in pharmaceutical research?

It is a known impurity in Tofacitinib, a JAK inhibitor, and is monitored during drug development to ensure compliance with regulatory limits (e.g., ≤400 ng/day intake) . Its synthesis and characterization are critical for impurity profiling and quality control .

Advanced Research Questions

Q. How can contradictory MS/NMR data for structurally similar analogs be resolved?

  • Case Study: A compound with m/z 452 [M + H]+^+ showed unexpected 1^1H NMR signals. Resolution involved:
    • HRMS (High-Resolution MS): Confirmed molecular formula (e.g., C13_{13}H19_{19}N5_5) to rule out isobaric impurities .
    • 2D NMR (COSY, NOESY): Identified through-space couplings to assign stereochemistry .
    • Comparative analysis: Cross-referenced with published data for analogs (e.g., Tofacitinib derivatives) .

Q. What strategies optimize yield in the final coupling step of the synthesis?

  • Reaction optimization:
    • Solvent screening: DMF or DMSO enhances solubility of polar intermediates .
    • Catalysis: Pd-mediated coupling improves efficiency for aryl-amine bonds .
    • Temperature control: Stepwise heating (35°C → 80°C) prevents decomposition .
  • Yield data: Reported yields range from 64% to 85% for analogous steps .

Q. How does the compound’s nitrosamine impurity profile impact regulatory compliance?

  • Risk assessment: Nitrosamine derivatives (e.g., N-methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) are genotoxic. Regulatory agencies like Health Canada mandate limits (400 ng/day) .
  • Analytical methods: LC-MS/MS with a detection limit of 0.1 ppm is used for quantification .

Methodological Guidance

Q. Designing a stability study for this compound under varying conditions

  • Protocol:
    • Forced degradation: Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B).
    • Analytics: Monitor via HPLC-UV (λ = 254 nm) and LC-MS for degradation products .
    • Kinetic modeling: Calculate degradation rates using Arrhenius equations .

Q. Resolving discrepancies in stereochemical assignments

  • Stepwise approach:
    • Vibrational circular dichroism (VCD): Assigns absolute configuration .
    • Crystallography: Resolves ambiguous NOE signals .
    • Computational modeling: DFT calculations predict NMR chemical shifts for comparison .

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